molecular formula C19H24N2OS B119625 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol CAS No. 73644-43-6

1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol

Cat. No.: B119625
CAS No.: 73644-43-6
M. Wt: 328.5 g/mol
InChI Key: ZIJWCRNUEBJMSQ-UHFFFAOYSA-N
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Description

1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol are not well-documented in the literature. Phenothiazine derivatives are known to interact with various enzymes and proteins. For instance, some phenothiazine derivatives have been shown to interact with dopaminergic and serotonergic receptors

Cellular Effects

Phenothiazine derivatives, however, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Some phenothiazine derivatives act as antagonists on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on related phenothiazine derivatives suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not currently known. Phenothiazine derivatives are metabolized in the liver, primarily by the cytochrome P450 system

Properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJWCRNUEBJMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335454
Record name 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73644-43-6
Record name 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73644-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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